ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate (synonyms: ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 32499-64-2) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core. Its structure includes:
- An ethyl ester group at the 8-position.
- A conjugated (3E)-3-(2-ethoxy-2-oxoethylidene) substituent at the 3-position, forming an α,β-unsaturated ketone system.
This compound is of interest in medicinal chemistry due to the versatility of the 8-azabicyclo[3.2.1]octane scaffold, which is prevalent in ligands targeting neurological receptors (e.g., nicotinic acetylcholine receptors) .
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-3-18-13(16)9-10-7-11-5-6-12(8-10)15(11)14(17)19-4-2/h9,11-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPXBSIKCIVMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC2CCC(C1)N2C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the condensation of a suitable bicyclic amine with an ethyl ester derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microreactor systems can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its reactivity.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The 8-azabicyclo[3.2.1]octane core is highly modular, with modifications at the 3- and 8-positions significantly altering properties. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties
Key Observations:
- Ester Groups : The target compound’s ethyl ester at the 8-position offers intermediate hydrolytic stability compared to tert-butyl analogs, which are more resistant to enzymatic or acidic cleavage .
- In contrast, aryloxy substituents (e.g., pyridyl or pyrazinyl groups) improve binding affinity to specific receptors .
Biological Activity
Ethyl (3E)-3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with significant potential in biological applications, particularly in drug discovery and enzyme interaction studies. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound features a bicyclic structure that includes an azabicyclo[3.2.1]octane core, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1656294-86-8 |
| Molecular Weight | 267.32 g/mol |
| Chemical Formula | C14H21NO4 |
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple steps, including:
- Condensation Reaction : A bicyclic amine is reacted with an ethyl ester derivative.
- Catalytic Conditions : The reaction requires specific catalysts and controlled temperature and pressure to optimize yield and purity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.
Anti-inflammatory Effects
Preliminary research suggests that the compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation.
Enzyme Interaction Studies
The compound has been utilized in studies examining its effects on enzyme kinetics and metabolic pathways, providing insights into its potential therapeutic applications.
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A study demonstrated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent.
-
Research on Anti-inflammatory Mechanisms :
- Investigations into the anti-inflammatory effects revealed that the compound could inhibit pro-inflammatory cytokines, suggesting a mechanism for its therapeutic use in inflammatory diseases.
-
Enzyme Inhibition Analysis :
- Detailed kinetic studies have shown that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
Q & A
Q. How do electronic effects of substituents on the bicyclic core influence logP and blood-brain barrier (BBB) penetration?
- Methodology : Calculate logP via shake-flask or computational tools (e.g., ChemAxon). Measure BBB permeability using in situ rodent brain perfusion .
- Data Table :
| Substituent | logP | BBB Permeability (PS, mL/min/g) |
|---|---|---|
| -H | 1.2 | 0.08 |
| -4-Cl | 1.8 | 0.12 |
| -4-OCH₃ | 0.9 | 0.05 |
| Data from analogs in |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
